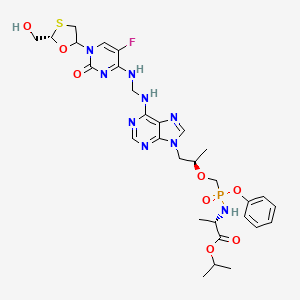

Emtricitabine Tenofovir Alfenamide

Description

Emtricitabine (B123318) (FTC) Mechanism of Action

Emtricitabine is a synthetic nucleoside analog of cytidine. Its antiviral activity is dependent on its transformation within the cell into its pharmacologically active triphosphate form. nih.gov

Once inside the cell, emtricitabine undergoes a series of phosphorylation steps, catalyzed by host cell kinases, to form emtricitabine 5'-triphosphate (FTC-TP). nih.gov This active metabolite is a potent inhibitor of HIV-1 reverse transcriptase. nih.gov The intracellular half-life of FTC-TP is approximately 35 hours, contributing to its suitability for once-daily administration. nih.gov

FTC-TP acts as a competitive inhibitor of the natural substrate, deoxycytidine triphosphate (dCTP), for the active site of HIV-1 reverse transcriptase. nih.gov By competing with dCTP, FTC-TP effectively reduces the rate of viral DNA synthesis. nih.gov

The incorporation of FTC-TP into the growing viral DNA chain by reverse transcriptase leads to chain termination. nih.gov The structure of emtricitabine lacks a 3'-hydroxyl group, which is essential for the formation of the phosphodiester bond required to elongate the DNA chain. patsnap.com Once incorporated, no further nucleotides can be added, thus halting the replication of the viral genome. nih.govpatsnap.com

Tenofovir (B777) Alafenamide (TAF) Mechanism of Action

Tenofovir alafenamide is a novel phosphonamidate prodrug of tenofovir, an acyclic nucleotide analog of adenosine (B11128) 5'-monophosphate. patsnap.comasm.org TAF was designed to be more stable in plasma and to more efficiently deliver tenofovir into target cells compared to its predecessor, tenofovir disoproxil fumarate (B1241708) (TDF). oup.comresearchgate.net

TAF enters cells, including HIV-infected lymphocytes and hepatocytes, where it is primarily metabolized to its active form, tenofovir diphosphate (B83284) (TFV-DP). asm.orgoup.comresearchgate.net This intracellular conversion is a multi-step process that results in higher intracellular concentrations of the active metabolite compared to TDF, while maintaining lower systemic plasma levels of tenofovir. researchgate.netnih.gov

The initial and crucial step in the intracellular activation of TAF is hydrolysis. nih.govnih.gov This reaction is catalyzed by cellular hydrolases, with cathepsin A (CatA), a lysosomal serine protease, playing a major role in peripheral blood mononuclear cells (PBMCs) and other tissues. asm.orgnih.govasm.org In the liver, while CatA is still a significant contributor, carboxylesterase-1 (CES1) also plays a substantial role in the hydrolysis of TAF. asm.orgnih.govnih.gov In fact, some research suggests that CatA's contribution to TAF hydrolysis in the liver may be even greater than that of CES1. nih.govnih.gov Following this initial hydrolysis, the resulting intermediate is further processed to release tenofovir, which is then phosphorylated by cellular kinases to the active tenofovir diphosphate (TFV-DP). nih.govnih.gov

Table 1: Key Enzymes in Tenofovir Alafenamide (TAF) Hydrolysis

| Enzyme | Location | Role in TAF Hydrolysis |

| Cathepsin A (CatA) | Lysosomes (ubiquitous) | Major hydrolase in PBMCs and other tissues. Significant role in the liver. asm.orgnih.govasm.org |

| Carboxylesterase-1 (CES1) | Liver | Contributes significantly to hepatic TAF activation. asm.orgnih.govnih.gov |

Properties

Molecular Formula |

C30H39FN9O8PS |

|---|---|

Molecular Weight |

735.7 g/mol |

IUPAC Name |

propan-2-yl (2S)-2-[[[(2R)-1-[6-[[[5-fluoro-1-[(2S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]-2-oxopyrimidin-4-yl]amino]methylamino]purin-9-yl]propan-2-yl]oxymethyl-phenoxyphosphoryl]amino]propanoate |

InChI |

InChI=1S/C30H39FN9O8PS/c1-18(2)46-29(42)20(4)38-49(44,48-21-8-6-5-7-9-21)17-45-19(3)10-39-16-36-25-27(34-15-35-28(25)39)33-14-32-26-22(31)11-40(30(43)37-26)23-13-50-24(12-41)47-23/h5-9,11,15-16,18-20,23-24,41H,10,12-14,17H2,1-4H3,(H,38,44)(H,32,37,43)(H,33,34,35)/t19-,20+,23?,24+,49?/m1/s1 |

InChI Key |

UGRUJYLGNJFEFR-BGNKDNLZSA-N |

Isomeric SMILES |

C[C@H](CN1C=NC2=C(N=CN=C21)NCNC3=NC(=O)N(C=C3F)C4CS[C@H](O4)CO)OCP(=O)(N[C@@H](C)C(=O)OC(C)C)OC5=CC=CC=C5 |

Canonical SMILES |

CC(C)OC(=O)C(C)NP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)NCNC3=NC(=O)N(C=C3F)C4CSC(O4)CO)OC5=CC=CC=C5 |

Origin of Product |

United States |

Molecular Mechanisms of Action and Cellular Pharmacology

Tenofovir (B777) Alafenamide (TAF) Mechanism of Action

Enhanced Intracellular Loading and Cellular Specificity of TFV-DP

Tenofovir alafenamide (TAF) is a novel prodrug of tenofovir (TFV) engineered for superior delivery of the active antiviral agent, tenofovir diphosphate (B83284) (TFV-DP), into HIV target cells, such as peripheral blood mononuclear cells (PBMCs). natap.orgtci-thaijo.orgnih.govnatap.org This targeted approach results in significantly higher intracellular concentrations of TFV-DP compared to the earlier formulation, tenofovir disoproxil fumarate (B1241708) (TDF). natap.orgtci-thaijo.orgnatap.orgnih.gov

The chemical stability of TAF in plasma allows it to be efficiently transported into cells where it is then metabolized by the enzyme cathepsin A into TFV. nih.govnatap.org Cellular kinases subsequently phosphorylate TFV to the active TFV-DP. natap.org This process leads to a remarkable 90% reduction in plasma tenofovir levels compared to TDF, which minimizes systemic exposure and associated off-target effects. natap.orgtci-thaijo.orgnih.gov Concurrently, the concentration of the active TFV-DP within PBMCs is approximately 4 to 9.6-fold higher with TAF. natap.orgnatap.org

Table 1: Comparative Pharmacokinetics of TAF vs. TDF

| Parameter | Tenofovir Alafenamide (TAF) | Tenofovir Disoproxil Fumarate (TDF) |

|---|---|---|

| Plasma Tenofovir (TFV) Concentration | ~90% lower natap.orgtci-thaijo.orgnih.gov | Higher |

| Intracellular Tenofovir Diphosphate (TFV-DP) in PBMCs | ~4 to 9.6-fold higher natap.orgnatap.org | Lower |

This interactive table summarizes the key pharmacokinetic differences between TAF and TDF, highlighting the enhanced intracellular loading of the active metabolite with TAF.

Inhibition of HIV Reverse Transcriptase (DNA Chain Termination)

Both emtricitabine (B123318) (FTC) and tenofovir, once inside the target cell and converted to their active triphosphate forms (emtricitabine triphosphate, FTC-TP, and TFV-DP), function as nucleoside/nucleotide reverse transcriptase inhibitors (NRTIs). uw.edudrugbank.commedlineplus.gov They act as molecular mimics of natural deoxynucleoside triphosphates (dNTPs). Specifically, FTC-TP resembles deoxycytidine 5'-triphosphate (dCTP), and TFV-DP mimics deoxyadenosine (B7792050) 5'-triphosphate (dATP). drugbank.com

During the critical process of reverse transcription, where the viral RNA genome is converted into DNA, the HIV reverse transcriptase enzyme mistakenly incorporates these imposter nucleotides into the nascent viral DNA strand. uw.edudrugbank.com The chemical structure of FTC-TP and TFV-DP lacks the essential 3'-hydroxyl group required for the formation of the next phosphodiester bond. This structural deficiency leads to the immediate cessation of DNA chain elongation, a process known as chain termination. uw.edu This premature termination effectively halts the replication of the virus. uw.edu

Synergistic Interactions at the Molecular Level within Combination Formulations

The combination of emtricitabine and tenofovir alafenamide exhibits a synergistic antiviral effect, meaning their combined efficacy is greater than the sum of their individual activities. nih.gov This synergy is attributed to interactions at the molecular level.

Deoxynucleoside Triphosphate (dNTP) Pool Depletion Dynamics

The intracellular concentration of natural dNTPs is a critical factor for successful viral replication. While the primary mechanism of NRTIs is competitive inhibition, their presence can also influence the cellular pools of these essential building blocks. nih.gov Although tenofovir alafenamide itself has not been shown to deplete mitochondrial DNA, the interplay between NRTIs and dNTP pools is a potential area for synergistic action. nih.gov By competing for the same enzymatic machinery, the presence of high concentrations of FTC-TP and TFV-DP can effectively reduce the availability of their natural counterparts, dCTP and dATP, for the reverse transcriptase enzyme. This dynamic can further enhance the probability of the NRTI being incorporated and causing chain termination.

Theoretical Models of Direct Drug Interactions (e.g., Dead-End Complex Formation)

A key theoretical model explaining the synergy between certain NRTIs is the formation of a "dead-end complex". nih.govnih.gov This occurs when the reverse transcriptase enzyme binds to the NRTI-terminated DNA strand and the next incoming natural dNTP. nih.govnih.gov This complex can become exceptionally stable, effectively trapping the enzyme and preventing it from detaching and continuing the replication process. nih.govnih.gov

Studies have shown that the presence of FTC-triphosphate can stabilize the complex formed after TFV has been incorporated into the DNA chain, thereby enhancing the chain-terminating effect of tenofovir. nih.gov This stabilization of the dead-end complex is a prime example of the molecular synergy that makes the combination of emtricitabine and tenofovir a highly potent antiretroviral regimen. nih.govnih.gov

Pre Clinical Pharmacokinetics and Pharmacodynamics Research

Comparative Absorption and Distribution Studies in In Vitro and Animal Models

Pre-clinical research has been instrumental in characterizing the absorption and distribution of tenofovir (B777) alafenamide, highlighting its advantages over the earlier prodrug, tenofovir disoproxil fumarate (B1241708) (TDF).

Intracellular Concentrations in Peripheral Blood Mononuclear Cells (PBMCs) vs. Plasma Levels in Macaques

A key feature of TAF is its ability to efficiently deliver the active metabolite, tenofovir diphosphate (B83284) (TFV-DP), to target cells while maintaining lower plasma concentrations of tenofovir (TFV). natap.orgnih.gov Studies in macaques have demonstrated this preferential distribution. Following administration of TAF, intracellular concentrations of TFV-DP in peripheral blood mononuclear cells (PBMCs) are significantly higher compared to those achieved with TDF. natap.orgnatap.org This is attributed to TAF's greater plasma stability, which allows for more efficient uptake into cells like lymphocytes and macrophages. nih.govjwatch.org

In one analysis, TFV-DP levels in PBMCs were found to be approximately 7-fold higher with TAF compared to TDF. natap.org Conversely, plasma tenofovir concentrations were about 91% lower with TAF. natap.org This targeted delivery to PBMCs, the primary target for HIV, is a cornerstone of TAF's design, aiming to maximize antiviral efficacy within the cellular reservoir of the virus. natap.org

Tissue-Specific Distribution in Pre-clinical Models (e.g., Rectal and Vaginal Tissues)

The distribution of TAF and its metabolites in mucosal tissues, critical sites of HIV transmission, has been a focus of pre-clinical investigation. Studies in animal models and ex vivo human tissues have revealed a complex pattern of distribution that differs from that observed in PBMCs.

In non-human primate models, rectal administration of TAF/elvitegravir (B1684570) inserts resulted in rapid and high concentrations of both elvitegravir and TFV-DP in rectal tissue. nih.gov Doubling the dose led to a tenfold increase in drug levels in the tissue. nih.gov Similarly, vaginal application in macaques showed rapid drug penetration into vaginal tissue, with TFV-DP levels reaching and maintaining target concentrations for at least 72 hours. nih.govmdpi.com

However, studies comparing oral TAF to oral TDF have shown lower concentrations of TFV-DP in rectal and vaginal tissues with TAF. mdpi.comaidsetc.org In one study, TFV-DP levels in rectal tissue were significantly lower after TAF administration compared to TDF. natap.org This has been attributed to factors such as the better bioavailability of TAF, leading to less drug being absorbed in the gut, and potential intestinal efflux mechanisms. natap.org Despite lower absolute concentrations in some mucosal tissues compared to TDF, the levels achieved with TAF have been shown to be sufficient for protection against viral challenge in preclinical models. nih.govmdpi.com

Cellular Uptake and Intracellular Disposition Investigations

The cellular pharmacology of emtricitabine (B123318) and tenofovir alafenamide reveals a differential disposition across various cell types. Following administration, both drugs accumulate to the greatest extent in PBMCs, followed by neutrophils, platelets, and erythrocytes when normalized for cell volume. nih.gov

TAF is designed for efficient intracellular delivery of tenofovir. It enters cells and is then hydrolyzed to tenofovir, which is subsequently phosphorylated to the active antiviral agent, tenofovir diphosphate (TFV-DP). mdpi.com In HIV-targeted cells like lymphocytes and macrophages, this hydrolysis is primarily carried out by cathepsin A. nih.gov However, in hepatocytes, the main enzyme responsible for this conversion is carboxylesterase 1. nih.gov

Once formed, TFV-DP exhibits a long intracellular half-life, persisting in cells for over 24 hours in primary human hepatocytes. nih.govasm.org Studies have also shown that the half-lives of TFV-DP and emtricitabine triphosphate (FTC-TP) are longest in neutrophils, followed by PBMCs and then platelets. nih.gov This sustained intracellular presence of the active metabolites contributes to the potent and durable antiviral activity of the combination.

Drug Transport Mechanisms and Interactions

The movement of tenofovir alafenamide into and out of cells is governed by various drug transporters, which can influence its absorption, distribution, and potential for drug-drug interactions.

P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP) Substrate and Efflux Properties

Tenofovir alafenamide is a known substrate for the efflux transporters P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP). jwatch.orgnih.govnih.gov These transporters are present in various tissues, including the intestines, and can limit the absorption of their substrates by pumping them back into the intestinal lumen. nih.gov

The interaction of TAF with these transporters means that co-administration with drugs that inhibit P-gp and/or BCRP can lead to increased TAF plasma concentrations. nih.gov Conversely, inducers of these transporters can decrease TAF levels. nih.gov It is important to note that while TAF is a substrate for these efflux pumps, its active metabolite, tenofovir, is not. nih.gov

Hepatic Uptake Transporter Interactions (OATP1B1, OATP1B3)

In addition to passive diffusion, the uptake of tenofovir alafenamide into hepatocytes is facilitated by the organic anion-transporting polypeptides 1B1 (OATP1B1) and 1B3 (OATP1B3). nih.govnih.govasm.org Studies using transfected cell lines have confirmed that TAF is a substrate for these hepatic transporters. asm.org This active transport mechanism contributes to the efficient delivery of TAF to the liver, the primary site of action for the treatment of hepatitis B virus (HBV) infection. nih.govasm.org The combination of high passive permeability and active uptake by OATP1B1 and OATP1B3 results in high intracellular concentrations of the pharmacologically active metabolite, tenofovir diphosphate, in hepatocytes. asm.org

Mechanisms of Viral Resistance to Emtricitabine Tenofovir Alafenamide Components

Emtricitabine (B123318) Resistance Pathways

Resistance to emtricitabine is primarily mediated by a single, highly significant mutation in the reverse transcriptase enzyme.

The M184V mutation, and less commonly the M184I mutation, is the hallmark of resistance to emtricitabine (FTC) and the structurally similar drug, lamivudine (B182088) (3TC). nih.govnih.gov This mutation involves the substitution of methionine at codon 184 of the reverse transcriptase enzyme with either a valine (V) or an isoleucine (I).

The M184V mutation is selected rapidly in the presence of emtricitabine or lamivudine if viral replication is not fully suppressed. nih.govnih.gov It confers a high level of phenotypic resistance, reducing the susceptibility to emtricitabine by over 100-fold, and in some cases, up to 1,000-fold. nih.govstanford.edu Despite this high-level resistance, the M184V mutation also has several other effects on the virus. It impairs the enzymatic function and processivity of the reverse transcriptase, leading to a decrease in viral replication capacity, often referred to as reduced viral fitness. nih.govnih.gov

Interestingly, the M184V/I mutation has a complex effect on the susceptibility to other nucleoside reverse transcriptase inhibitors (NRTIs). It can increase the susceptibility of the virus to tenofovir (B777) and zidovudine (B1683550), a phenomenon known as hypersusceptibility. stanford.edunih.gov This is a key reason why continuing emtricitabine or lamivudine is sometimes considered even after the M184V mutation has been detected. ukhsa.gov.uk The mutation also delays the emergence of thymidine (B127349) analogue mutations (TAMs). nih.gov

| Mutation | Fold Change in Emtricitabine Susceptibility | Impact on Viral Fitness | Other Notable Effects |

| M184V/I | >100-fold decrease stanford.edu | Reduced | Increases susceptibility to tenofovir and zidovudine stanford.edunih.gov |

Tenofovir Resistance Pathways

Resistance to tenofovir, the other component, is more complex and can develop through several mutational pathways. Tenofovir alafenamide (TAF) and tenofovir disoproxil fumarate (B1241708) (TDF) are both prodrugs of tenofovir and share the same resistance profile. nih.gov

The K65R mutation is the primary resistance pathway selected by tenofovir. nih.govnih.gov This mutation involves a change from lysine (B10760008) (K) to arginine (R) at codon 65 of the reverse transcriptase. It reduces susceptibility to tenofovir by approximately 2- to 6.5-fold. nih.govnih.gov While this is a low level of resistance, it is clinically significant. nih.gov The K65R mutation also confers low-level resistance to abacavir, lamivudine, and emtricitabine. stanford.edunih.gov A notable characteristic of K65R is its antagonistic relationship with TAMs; they are rarely found together on the same viral genome. stanford.edunih.gov

The K70E mutation (lysine to glutamic acid at codon 70) is another mutation selected by tenofovir, resulting in an approximately 3-fold reduction in susceptibility. nih.gov The K70E and K65R mutations are generally mutually exclusive and have been observed to arise on different viral genomes in clonal analyses. nih.govnih.gov The combination of K65R and K70E severely impairs viral replication capacity. nih.gov

| Mutation | Fold Change in Tenofovir Susceptibility | Associated Cross-Resistance |

| K65R | ~2 to 6.5-fold decrease nih.govnih.gov | Abacavir, Lamivudine, Emtricitabine stanford.edunih.gov |

| K70E | ~3-fold decrease nih.gov | Abacavir, Lamivudine nih.gov |

Thymidine Analog-Associated Mutations (TAMs) are a group of mutations (M41L, D67N, K70R, L210W, T215Y/F, and K219Q/E) initially identified in patients treated with zidovudine or stavudine. asm.orgstanford.edu These mutations cause resistance through an increased ability of the reverse transcriptase to excise the incorporated drug from the nascent DNA chain.

The accumulation of TAMs can lead to broad cross-resistance across the NRTI class, including reduced susceptibility to tenofovir. nih.govnih.gov The presence of three or more TAMs, particularly when including the M41L or L210W mutations, is associated with a reduced virologic response to tenofovir-containing regimens. nih.govasm.org There are two main TAM pathways:

TAM-1 Pathway: Includes M41L, L210W, and T215Y. This pathway is associated with higher-level resistance to zidovudine and greater cross-resistance to other NRTIs, including tenofovir. stanford.eduiasusa.org

TAM-2 Pathway: Includes D67N, K70R, T215F, and K219Q/E. This pathway generally confers a lower level of resistance. stanford.eduiasusa.org

A rare but potent mechanism of resistance involves the insertion of amino acids in the "fingers" subdomain of the reverse transcriptase, specifically after codon 69. These are known as T69 insertion mutations, which typically involve a T69S substitution accompanied by the insertion of two serine residues (T69SSS). nih.govresearchgate.net

These insertion mutations almost always develop in viruses that already contain multiple TAMs. nih.govnih.gov The T69 insertion complex confers high-level resistance to all approved NRTIs, including tenofovir. nih.govlanl.gov The mechanism of resistance is an enhanced phosphorolytic removal (excision) of the chain-terminating drug, which is similar to, but more effective than, the mechanism conferred by TAMs alone. nih.govresearchgate.net A virus with a T69 insertion mutation in a background of other TAMs showed a 12.2-fold reduced susceptibility to tenofovir. nih.gov

The interplay between different resistance mutations leads to complex cross-resistance profiles and the emergence of multidrug-resistant (MDR) viral strains.

The combination of K65R and M184V/I is one of the most common patterns of NRTI resistance in patients experiencing virologic failure on a tenofovir- and emtricitabine-containing regimen. stanford.edu While K65R alone reduces tenofovir susceptibility, its combination with M184V/I results in a less significant reduction in tenofovir susceptibility (less than 1.5-fold). nih.gov

When M184V occurs with TAMs, it can partially restore susceptibility to zidovudine and tenofovir. nih.gov However, the combination of M184V and TAMs can lead to reduced susceptibility to abacavir. stanford.edu

Multidrug-resistant strains often harbor complex mutation patterns. For instance, viruses with the T69 insertion complex on a background of TAMs are highly resistant to the entire NRTI class. nih.govresearchgate.net Another complex MDR pattern is the Q151M complex, which also confers broad NRTI resistance, although tenofovir generally retains activity against these strains. nih.gov The presence of these complex mutational patterns presents significant challenges for constructing effective subsequent treatment regimens.

Genetic Barrier to Resistance Development for FTC/TAF Components in Antiretroviral Regimens

The concept of a genetic barrier to resistance is fundamental to understanding the long-term effectiveness of antiretroviral drugs. It refers to the number of mutations a virus must acquire to overcome the inhibitory effect of a drug. A high genetic barrier implies that multiple mutations are necessary, making the development of resistance a slower and less frequent event. The components of Emtricitabine/Tenofovir Alafenamide (FTC/TAF), both nucleoside/nucleotide reverse transcriptase inhibitors (NRTIs), possess distinct genetic barriers that, in combination, contribute to the durability of the regimen.

Emtricitabine (FTC) is known to have a low genetic barrier to resistance. The primary mutation that confers high-level resistance to FTC is the M184V or M184I substitution in the reverse transcriptase (RT) enzyme of HIV-1. asm.orgresearchgate.net This single amino acid change can be readily selected in patients experiencing virologic failure on an FTC-containing regimen. asm.org While the M184V mutation significantly reduces the susceptibility of the virus to FTC and the closely related drug lamivudine (3TC), it also has some notable consequences. It can decrease the virus's replication capacity, or "fitness," and importantly, it can increase the susceptibility of the virus to other NRTIs, including tenofovir. thebodypro.comnih.gov

In contrast, tenofovir, in both its alafenamide (TAF) and disoproxil fumarate (TDF) prodrug forms, has a higher genetic barrier to resistance. The key mutation associated with tenofovir resistance is K65R in the reverse transcriptase. nih.govnih.gov The selection of K65R is less common than M184V in clinical settings. Furthermore, for high-level resistance to tenofovir to develop, the accumulation of additional mutations, such as thymidine analog mutations (TAMs), may be required. asm.orgnih.gov There is a well-documented antagonism between the K65R and M184V mutations, meaning the presence of one can inhibit the selection of the other. thebodypro.comnih.gov

The combination of FTC and TAF creates a formidable barrier to resistance. Although the M184V mutation can emerge relatively easily against FTC, the virus remains susceptible to TAF. For the virus to develop resistance to both drugs simultaneously, it would need to acquire both the M184V and K65R mutations, an event that is genetically unfavorable for the virus. thebodypro.com This synergistic interaction, where the resistance pathway to one drug is hindered by a mutation against the other, is a key reason for the high efficacy of the FTC/TAF combination in treatment-naive patients. asm.orgresearchgate.netscilit.com

In Vitro Selection Studies

In vitro selection studies, where viruses are cultured in the presence of drugs, are instrumental in predicting clinical resistance pathways. These studies for the components of FTC/TAF have provided critical insights into their resistance profiles.

For emtricitabine (FTC), in vitro experiments consistently show the rapid selection of the M184I or M184V mutation in the HIV-1 reverse transcriptase. asm.orgnih.gov This leads to high-level resistance to FTC. asm.org The ease with which this single mutation is selected in the laboratory underscores the low genetic barrier of FTC when considered in isolation.

In vitro resistance selection experiments for tenofovir alafenamide (TAF) and its parent compound tenofovir (TFV) have demonstrated that the primary mutation to emerge is K65R in the reverse transcriptase. nih.govnih.gov This mutation results in a reduced susceptibility to TAF, with one study reporting a 6.5-fold decrease. nih.govnih.gov While TAF is more potent than TFV in vitro, their resistance profiles are highly correlated, meaning they are susceptible to the same mutations. nih.govnih.govresearchgate.net

When FTC and tenofovir are combined in in vitro studies, the development of resistance is significantly more challenging for the virus. At lower drug concentrations, the M184I mutation may appear first, followed by the K65R mutation in a subset of the viral population. nih.gov At higher drug concentrations, viruses with both the K65R and M184V/I mutations can be generated, but this is under maximum selection pressure. asm.orgnih.gov Even with the K65R mutation, viral growth has been shown to be markedly impaired in the presence of high tenofovir concentrations. nih.gov

The following interactive table summarizes the key findings from in vitro selection studies for the individual components and their combination.

| Drug(s) | Primary Resistance Mutation(s) | Key Findings from In Vitro Studies | Fold Change in Susceptibility |

| Emtricitabine (FTC) | M184V, M184I | Readily selected, conferring high-level resistance. asm.orgnih.gov | >300-fold increase in resistance. asm.org |

| Tenofovir Alafenamide (TAF) | K65R | Emergence of K65R leads to reduced susceptibility. nih.govnih.gov | 6.5-fold reduction in susceptibility with K65R. nih.govnih.gov |

| FTC + Tenofovir | M184V/I and K65R | Development of resistance is delayed and requires mutations for both drugs. The K65R and M184V mutations are antagonistic. thebodypro.comnih.gov | N/A |

In vitro breakthrough experiments that simulate the higher intracellular concentrations of the active form of tenofovir achieved with TAF compared to TDF have shown that TAF can inhibit HIV-1 isolates with certain TDF resistance mutations. nih.gov This suggests that TAF has a higher barrier to resistance than TDF in a clinical context. nih.gov

Pharmaceutical Development and Formulation Science

Prodrug Design Principles and Optimization for Tenofovir (B777) Alafenamide

Tenofovir alafenamide (TAF) is a novel prodrug of tenofovir, developed to improve upon the safety profile of its predecessor, tenofovir disoproxil fumarate (B1241708) (TDF). drugbank.comwikipedia.org The fundamental principle behind TAF's design was to create a more efficient delivery vehicle for tenofovir into target cells, such as lymphocytes and hepatocytes, while minimizing systemic exposure to the parent drug. medscape.comyoutube.com This was achieved by masking the polar phosphonic acid group of tenofovir with an alanine (B10760859) ester and a phenyl group, creating a lipophilic, cell-permeant compound. drugbank.commedscape.com This structural modification allows TAF to be more stable in plasma and to be preferentially activated intracellularly. youtube.com

Once inside the target cell, TAF undergoes hydrolysis. In peripheral blood mononuclear cells (PBMCs) and macrophages, this process is primarily mediated by the enzyme cathepsin A. hres.canih.gov In hepatocytes, carboxylesterase-1 plays a major role in metabolizing TAF into tenofovir. hres.canih.gov The intracellular tenofovir is then phosphorylated to its active metabolite, tenofovir diphosphate (B83284) (TFV-DP), which acts as a nucleotide reverse transcriptase inhibitor, causing chain termination and inhibiting viral DNA synthesis. drugbank.comyoutube.comnih.gov

The optimization of TAF as a prodrug has demonstrated high antiviral efficacy at a dose that is 10 times lower than that of TDF. medscape.com This enhanced potency is a direct result of its efficient intracellular delivery and conversion to the active metabolite.

Strategies for Enhanced Intracellular Drug Delivery and Reduced Systemic Exposure

The key strategy for enhancing intracellular drug delivery with TAF lies in its chemical structure, which facilitates passive diffusion and active transport into target cells. medscape.com As a lipophilic compound, TAF can more readily cross cell membranes compared to the more polar TDF. medscape.com Furthermore, it is a substrate for the hepatic uptake transporters OATP1B1 and OATP1B3, which contributes to its efficient accumulation in liver cells. medscape.comhres.ca

This targeted intracellular delivery mechanism results in significantly higher concentrations of the active metabolite, tenofovir diphosphate (TFV-DP), within peripheral blood mononuclear cells (PBMCs). i-base.infonih.gov Studies have shown that TAF leads to TFV-DP concentrations that are 5- to 7-fold higher in PBMCs compared to TDF. i-base.info One study observed a 2.41-fold increase in intracellular TFV-DP concentrations in patients who switched from a TDF-containing regimen to a TAF-containing regimen. nih.gov Another study reported that after 14 days, intracellular tenofovir concentrations in PBMCs were significantly higher with TAF (8.2 μM for a 40 mg dose) compared to TDF (0.9 μM for a 300 mg dose). oup.com

Concurrently, this efficient intracellular targeting leads to a dramatic reduction in systemic exposure to tenofovir. Plasma concentrations of tenofovir are approximately 90-91% lower with TAF compared to TDF. drugbank.comi-base.infonih.gov This is a critical advantage, as higher plasma tenofovir concentrations have been associated with off-target toxicities, particularly affecting the kidneys and bones. nih.govnih.gov By minimizing systemic exposure, TAF reduces the potential for these adverse effects. medscape.comreliasmedia.com

Table 1: Comparative Pharmacokinetics of Tenofovir Alafenamide (TAF) vs. Tenofovir Disoproxil Fumarate (TDF)

| Parameter | Tenofovir Alafenamide (TAF) | Tenofovir Disoproxil Fumarate (TDF) | Fold Difference (TAF vs. TDF) | Reference |

|---|---|---|---|---|

| Plasma Tenofovir Concentration | 90-91% lower | - | - | drugbank.comi-base.infonih.gov |

| Intracellular Tenofovir Diphosphate (TFV-DP) Concentration in PBMCs | 5-7 fold higher | - | - | i-base.info |

| Plasma Tenofovir Geometric Mean Concentration (ng/mL) | 10.20 | 99.98 | ~9.8 fold lower | nih.gov |

| Intracellular TFV-DP Geometric Mean Concentration (fmol/10⁶ cells) | 834.70 | 346.85 | 2.41 fold higher | nih.gov |

Novel Drug Delivery Systems Research for Antiretrovirals

The development of novel drug delivery systems (NDDS) for antiretrovirals, including the combination of emtricitabine (B123318) and tenofovir alafenamide, is a burgeoning area of research. nih.govasiapharmaceutics.info These advanced systems aim to improve therapeutic efficacy, reduce dosing frequency, enhance patient adherence, and target the drug to specific viral reservoirs. itmedicalteam.pllongdom.orgsemanticscholar.org

Nanoformulations (e.g., Niosomes, Liposomes, Nanoparticles)

Nanoformulations are at the forefront of NDDS research for antiretrovirals. asiapharmaceutics.infosemanticscholar.org These systems, which include niosomes, liposomes, and various types of nanoparticles, offer several advantages such as enhanced drug solubility, sustained release, and the ability to target specific cells or tissues. tandfonline.comnih.govumn.edu By encapsulating antiretroviral drugs within these nanocarriers, it is possible to protect the drugs from degradation, control their release, and improve their pharmacokinetic profiles. mdpi.comnih.gov

Research has specifically explored the nanoencapsulation of TAF and emtricitabine. One study demonstrated that loading TAF and emtricitabine into nanoparticles resulted in prolonged drug retention and enhanced tissue assimilation compared to a solution of the drugs. bohrium.comnih.gov Another study on a nanoformulation of bictegravir (B606109) and TAF showed prolonged drug retention, reduced cytotoxicity, and enhanced HIV protection in vitro. asm.orgnih.gov These findings suggest that nanoformulations could be a promising strategy for developing long-acting pre-exposure prophylaxis (PrEP) modalities. bohrium.comnih.gov

Lipid-based nanocarriers, such as liposomes and solid lipid nanoparticles, have also been investigated for the delivery of various antiretrovirals. nih.gov These systems can improve the bioavailability of poorly water-soluble drugs and can be designed to reduce systemic toxicity. nih.gov

Sustained and Controlled Release Systems (e.g., Implants, Transdermal Systems)

Sustained and controlled release systems are being developed to address the challenge of medication adherence in HIV treatment and prevention. researchgate.netlongdom.org These systems aim to provide therapeutic drug concentrations over extended periods, from weeks to months, with a single administration. nih.gov

Subdermal implants are a particularly promising technology for the long-acting delivery of antiretrovirals. nih.govnatap.orgcontagionlive.com These devices, similar in concept to contraceptive implants, can be inserted under the skin and are designed to release a steady amount of the drug over a prolonged period. contagionlive.cominfectioncontroltoday.com An investigational implant containing TAF has been developed and has shown the ability to maintain steady-state concentrations of the active metabolite, TFV-DP, in peripheral blood mononuclear cells for up to 40 days in animal models. infectioncontroltoday.comlongactinghiv.org A key advantage of implants is that they can be removed if adverse effects occur or if treatment needs to be discontinued. nih.govnatap.org

Transdermal delivery systems, such as patches, are another area of active research. mdpi.com These systems offer a non-invasive method of drug administration and can bypass first-pass metabolism. itmedicalteam.pl The feasibility of a transdermal patch for TAF has been demonstrated, achieving clinically relevant permeation rates across human skin. nih.gov However, the development of transdermal systems is often limited by the physicochemical properties of the drug, such as molecular weight and lipophilicity. natap.org

Targeted Delivery Approaches to Specific Viral Reservoirs or Cell Types

A major challenge in eradicating HIV is the persistence of the virus in anatomical and cellular reservoirs, such as the central nervous system, gut-associated lymphoid tissue (GALT), and certain immune cells like macrophages. nih.govnih.govcancer.gov Novel drug delivery systems are being designed to specifically target these reservoirs, thereby increasing drug concentrations where the virus persists and potentially leading to its clearance. nih.govnih.gov

Nanotechnology plays a crucial role in these targeted delivery approaches. nih.gov Nanoparticles can be engineered to recognize and bind to specific receptors on the surface of HIV-infected cells or cells that constitute viral reservoirs. nih.govnih.gov This can be achieved by decorating the surface of the nanoparticles with targeting ligands, such as peptides, proteins, or antibodies. nih.gov For example, modifying nanoparticles with ligands that target receptors expressed on endothelial cells has been shown to improve the delivery of antiretrovirals to the brain. nih.gov

Table 2: Investigational Drug Delivery Systems for Tenofovir Alafenamide (TAF)

| Delivery System | Description | Potential Advantages | Research Findings | Reference |

|---|---|---|---|---|

| Nanoparticles | Encapsulation of TAF and emtricitabine in polymer-based nanoparticles. | Prolonged drug retention, enhanced tissue assimilation, reduced cytotoxicity. | Demonstrated prolonged PrEP efficacy in animal models. | bohrium.comnih.gov |

| Subdermal Implant | A small, implantable device that provides sustained release of TAF. | Long-acting (months), removable, improved adherence. | Maintained steady-state active metabolite concentrations for 40 days in dogs. | infectioncontroltoday.comlongactinghiv.org |

| Transdermal Patch | A drug-in-adhesive patch for delivery of TAF through the skin. | Non-invasive, bypasses first-pass metabolism. | Feasibility demonstrated with clinically relevant permeation rates. | nih.gov |

Advanced Analytical Methodologies for Compound Characterization and Quantification

Chromatographic Techniques for Separation and Estimation

Chromatography stands as a cornerstone for the analysis of multi-component pharmaceutical formulations. Its ability to separate individual compounds from a complex mixture allows for their precise quantification. Various chromatographic techniques have been successfully employed for the analysis of emtricitabine (B123318) and tenofovir (B777) alafenamide. ijbpas.comwisdomlib.org

High-Performance Liquid Chromatography (HPLC) and Reverse-Phase HPLC (RP-HPLC)

High-Performance Liquid Chromatography (HPLC), particularly in its reverse-phase (RP-HPLC) modality, is a widely adopted technique for the simultaneous estimation of emtricitabine and tenofovir alafenamide. wisdomlib.orgnih.govresearchgate.netijprajournal.com This method utilizes a non-polar stationary phase, typically a C18 column, and a polar mobile phase to achieve separation. ijbpas.comresearchgate.netderpharmachemica.com

Several studies have detailed the development and validation of RP-HPLC methods for this drug combination. For instance, one method employed a Cosmosil C18 column with a mobile phase of methanol (B129727) and water (80:20 v/v) at a flow rate of 0.8 ml/minute, with UV detection at 252 nm. researchgate.netijprajournal.com This resulted in average retention times of 4.277 minutes for emtricitabine and 5.293 minutes for tenofovir alafenamide. researchgate.netijprajournal.com Another study utilized a Kromasil C18 column with a mobile phase of methanol and water (40:60 v/v) and a flow rate of 0.9 mL/min, with detection at 252 nm. derpharmachemica.com A different approach used an Eclipse XDB-Phenyl column with a mobile phase consisting of 0.1% trifluoroacetic acid, acetonitrile (B52724), and methanol (30:10:70), achieving retention times of 2.3 minutes for emtricitabine and 2.8 minutes for tenofovir alafenamide at a flow rate of 1 ml/min and detection at 260 nm. journaljpri.com

The versatility of RP-HPLC allows for the simultaneous analysis of these compounds with other antiretroviral drugs as well. For example, a method was developed for the concurrent estimation of bictegravir (B606109), emtricitabine, and tenofovir alafenamide using an Inertsil octadecylsilyl C18 column and a mobile phase of 0.2% triethylamine (B128534) buffer and methanol (40:60% v/v). nih.gov

Table 1: Exemplary RP-HPLC Method Parameters

| Parameter | Method 1 researchgate.netijprajournal.com | Method 2 derpharmachemica.com | Method 3 journaljpri.com |

| Column | Cosmosil C18 (250mm x 4.6ID, 5µm) | Kromasil C18 (250mm x 4.6 ID, 5μ) | Eclipse XDB-Phenyl (250 x 4.6mm, 5µ) |

| Mobile Phase | Methanol:Water (80:20 v/v) | Methanol:Water (40:60 v/v) | 0.1% TFA:Acetonitrile:Methanol (30:10:70) |

| Flow Rate | 0.8 ml/min | 0.9 ml/min | 1 ml/min |

| Detection Wavelength | 252 nm | 252 nm | 260 nm |

| Retention Time (Emtricitabine) | 4.277 min | Not Specified | 2.3 min |

| Retention Time (Tenofovir Alafenamide) | 5.293 min | Not Specified | 2.8 min |

This table presents a summary of different RP-HPLC methods and is not an exhaustive list.

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) offers an advancement over HPLC, utilizing smaller particle size columns to achieve faster analysis times and improved resolution. researchgate.netbepls.com A stability-indicating UPLC method was developed for the simultaneous estimation of emtricitabine, bictegravir, and tenofovir alafenamide. researchgate.net This method employed an Aquity UPLC system with a SB C8 column and an isocratic elution with a mobile phase of 0.01 N phosphate (B84403) buffer and acetonitrile (50:50 V/V), with UV detection at 272 nm. researchgate.net The retention times were impressively short at 1.017 minutes for emtricitabine and 1.864 minutes for tenofovir alafenamide. researchgate.net

Another UPLC method for the simultaneous quantification of emtricitabine, tenofovir alafenamide, and efavirenz (B1671121) used a Waters UPLC with an HSS C18 column and a mobile phase of acetonitrile and phosphate buffer (50:50% v/v) at a flow rate of 0.3 mL/min and detection at 265 nm. bepls.com

High-Performance Thin Layer Chromatography (HPTLC)

High-Performance Thin Layer Chromatography (HPTLC) provides a simpler and often more cost-effective alternative for the simultaneous estimation of emtricitabine and tenofovir. nih.govnih.govshahucollegelatur.org.in This technique involves spotting the sample on a precoated silica (B1680970) gel plate (the stationary phase) and developing it in a chamber containing a suitable mobile phase.

One validated HPTLC method utilized precoated silica gel 60F254 aluminum sheets as the stationary phase and a mobile phase of chloroform (B151607) and methanol (9:1 v/v). nih.govnih.gov Detection of the separated spots was carried out at 265 nm. nih.govnih.gov Another HPTLC method employed a mobile phase of Methanol: Toluene: Ethyl acetate: Ammonia (1.5:5.5:1.5:0.1 v/v/v/v), which resulted in good resolution and sharp peaks. shahucollegelatur.org.in

Spectroscopic Methods (e.g., UV Spectroscopy)

UV-Visible spectrophotometry is a valuable tool for the quantification of emtricitabine and tenofovir alafenamide, often used in conjunction with chromatographic methods for wavelength selection or as a standalone technique for simpler formulations. ijprajournal.comderpharmachemica.com The principle lies in the measurement of the amount of light absorbed by the drug solution at a specific wavelength.

For the simultaneous estimation of emtricitabine and tenofovir alafenamide, the overlain spectra are recorded to determine the absorbance maxima (λmax) for each drug. In one study, the λmax for emtricitabine was found to be 280 nm and for tenofovir alafenamide, 261 nm, with an isoabsorptive point at 260 nm. ijprajournal.com Another investigation reported λmax values of 282.4 nm for emtricitabine and 258.7 nm for tenofovir disoproxil fumarate (B1241708) (a related compound). scholarsresearchlibrary.com These characteristic wavelengths are then used for quantification in methods like the simultaneous equation method. easpublisher.com

Method Validation Principles in Research (e.g., Linearity, Accuracy, Precision, Robustness, Specificity)

The validation of analytical methods is a critical step to ensure their reliability, reproducibility, and fitness for the intended purpose. nih.govderpharmachemica.comijnrd.org The International Conference on Harmonisation (ICH) Q2(R1) guidelines provide a framework for validating analytical procedures. derpharmachemica.comijnrd.org Key validation parameters include:

Linearity: This demonstrates that the method's response is directly proportional to the concentration of the analyte over a given range. For instance, in an RP-HPLC method, linearity for emtricitabine was established in the range of 10-50 µg/ml and 15-75 µg/ml for tenofovir alafenamide fumarate. researchgate.netijprajournal.com Another study showed linearity for emtricitabine and tenofovir alafenamide fumarate from 50 to 150 µg/ml and 6.5 to 19.5 µg/ml, respectively. journaljpri.com

Accuracy: This refers to the closeness of the measured value to the true value. It is often determined by recovery studies. For example, a UPLC method showed percentage recoveries for emtricitabine, tenofovir alafenamide, and bictegravir to be 99.8%, 100.2%, and 100.7% respectively. researchgate.net An RP-HPLC method demonstrated recoveries ranging from 99.06% to 100.79% for emtricitabine and 99.66% to 100.06% for tenofovir AF. nih.gov

Precision: This assesses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD). An RP-HPLC method reported a %RSD of less than 1 for precision. researchgate.net A UPLC method showed %RSD values of 0.31%, 0.02%, and 0.17% for the method precision of emtricitabine, tenofovir alafenamide, and bictegravir, respectively. researchgate.net

Robustness: This measures the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. A UPLC method was found to be robust against minor changes in temperature, mobile phase composition, and flow rate. ymerdigital.com

Specificity: This is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or placebo ingredients. nih.govresearchgate.net

Table 2: Summary of Validation Parameters from a UPLC Method researchgate.net

| Validation Parameter | Emtricitabine | Tenofovir Alafenamide | Bictegravir |

| Linearity Range | 100-300 µg/mL | 12.5-37.5 µg/mL | 25-75 µg/mL |

| Correlation Coefficient (r²) | 0.999 | 0.999 | 0.999 |

| % Recovery (Accuracy) | 99.8% | 100.2% | 100.7% |

| % RSD (Precision) | 0.31% | 0.02% | 0.17% |

This table provides an example of validation data and should not be considered as universally applicable to all methods.

Future Directions in Emtricitabine Tenofovir Alafenamide Research

The scientific community continues to explore the full potential of the emtricitabine (B123318)/tenofovir (B777) alafenamide (FTC/TAF) combination, pushing the boundaries of HIV treatment and prevention. Research is actively pursuing the development of new drug partners, strategies to counter viral evolution, and innovative delivery systems to enhance efficacy and accessibility. This section delves into the forward-looking, preclinical, and in-vitro research that is shaping the future of this critical antiretroviral combination.

Q & A

Q. What distinguishes the pharmacokinetic profile of TAF from Tenofovir Disoproxil Fumarate (TDF), and how should this inform preclinical study design?

TAF is a prodrug designed to enhance intracellular delivery of tenofovir while minimizing systemic exposure. Unlike TDF, which hydrolyzes to tenofovir in plasma, TAF undergoes targeted metabolism in lymphocytes and hepatocytes, yielding 90% lower plasma tenofovir levels but higher intracellular concentrations . Methodologically, researchers should:

Q. How should researchers design studies to evaluate TAF’s renal safety in diverse populations?

TAF’s improved renal safety profile compared to TDF is attributed to reduced proximal tubular exposure. However, risk persists in populations with preexisting renal impairment or comorbidities (e.g., diabetes). Methodological considerations include:

Q. What are the validated in vitro models for assessing TAF’s antiviral activity and resistance profiles?

- Use primary CD4+ T-cell cultures to simulate HIV replication dynamics.

- Employ PBMC-based assays to quantify inhibitory concentrations (IC50/IC90) under varying drug pressures.

- Incorporate site-directed mutagenesis to evaluate resistance mutations (e.g., K65R in reverse transcriptase) .

Advanced Research Questions

Q. How can researchers reconcile contradictory findings in TAF’s efficacy across different clinical trial populations?

For example, phase 3 trials (Gallant et al., 2016; Arribas et al., 2017) reported >90% virologic suppression with TAF, while PrEP trials (Grant et al., 2010; Baeten et al., 2012) showed variable efficacy (44–75% risk reduction). Methodological strategies:

- Subgroup analysis : Stratify by adherence (e.g., detectable drug levels in seronegative vs. infected participants ).

- Modeling : Use pharmacokinetic/pharmacodynamic (PK/PD) models to link intracellular tenofovir-diphosphate levels to efficacy thresholds.

- Meta-regression : Adjust for covariates like baseline viral load, co-infections (e.g., HBV), and drug-drug interactions .

Q. What experimental designs are optimal for evaluating TAF in pregnancy, given limited human data?

- Leverage registries : The Antiretroviral Pregnancy Registry (APR) tracks outcomes in TAF-exposed pregnancies, though data remain sparse .

- Preclinical models : Use pregnancy-adapted animal models (e.g., non-human primates) to assess placental transfer and teratogenicity.

- Pharmacovigilance : Incorporate longitudinal biomarkers (e.g., maternal viral load, infant growth parameters) in observational cohorts .

Q. How should researchers address the ecological impact of TAF metabolites in wastewater or environmental samples?

Current ecological data for TAF are lacking (e.g., persistence, bioaccumulation potential ). Proposed approaches:

- Environmental fate studies : Use high-resolution mass spectrometry (HRMS) to track TAF and metabolites in wastewater.

- Toxicity assays : Evaluate aquatic toxicity in model organisms (e.g., Daphnia magna) under environmentally relevant concentrations.

- Collaborate with regulatory agencies to align with ICH guidelines on environmental risk assessment .

Q. What statistical methods are recommended for analyzing long-term bone mineral density (BMD) changes in TAF vs. TDF studies?

- Dual-energy X-ray absorptiometry (DXA) : Conduct annual BMD scans at lumbar spine and hip.

- Mixed-effects models : Account for repeated measures and covariates (e.g., age, BMI, concomitant medications).

- Benchmarking : Compare results against historical TDF data, noting TAF’s 1–2% BMD preservation advantage in RCTs .

Methodological Resources

- Clinical Trial Design : Reference phase 3 RCT protocols (e.g., NCT00458393, NCT00557245) for PrEP and treatment-naïve populations .

- Pharmacokinetic Modeling : Use population PK models to simulate TAF dosing in special populations (e.g., hepatic impairment) .

- Data Contradiction Analysis : Apply GRADE criteria to assess evidence quality across studies with divergent outcomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.